molecular formula C9H17BrO2 B1581740 Methyl 2-bromooctanoate CAS No. 5445-22-7

Methyl 2-bromooctanoate

Cat. No.: B1581740
CAS No.: 5445-22-7
M. Wt: 237.13 g/mol
InChI Key: RCMQQTUVWBXJQS-UHFFFAOYSA-N
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Description

Methyl 2-bromooctanoate is an organic compound with the molecular formula C9H17BrO2. It is a colorless to yellow liquid and is primarily used in organic synthesis. The compound is known for its role as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromooctanoate can be synthesized through the esterification of 2-bromooctanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound involves the bromination of octanoic acid followed by esterification. The bromination step is carried out using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The esterification is then performed using methanol and an acid catalyst .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Substitution: Products such as methyl 2-azidooctanoate or methyl 2-cyanooctanoate.

    Reduction: Methyl octanoate.

Mechanism of Action

The mechanism of action of methyl 2-bromooctanoate primarily involves its reactivity as an alkylating agent. The bromine atom in the molecule is highly reactive and can be displaced by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in organic synthesis to introduce different functional groups into the molecule .

Comparison with Similar Compounds

  • Methyl 2-bromobutyrate
  • Methyl 2-bromohexanoate
  • Methyl 2-bromodecanoate

Comparison: Methyl 2-bromooctanoate is unique due to its specific chain length and the position of the bromine atom. Compared to shorter-chain analogs like methyl 2-bromobutyrate, it offers different physical properties such as boiling point and solubility. Longer-chain analogs like methyl 2-bromodecanoate may have different reactivity due to steric factors .

Properties

IUPAC Name

methyl 2-bromooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c1-3-4-5-6-7-8(10)9(11)12-2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMQQTUVWBXJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884160
Record name Octanoic acid, 2-bromo-, methyl ester
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Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5445-22-7
Record name Octanoic acid, 2-bromo-, methyl ester
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Record name Octanoic acid, 2-bromo-, methyl ester
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Record name Methyl 2-bromooctanoate
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Record name Octanoic acid, 2-bromo-, methyl ester
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Record name Octanoic acid, 2-bromo-, methyl ester
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Record name Methyl 2-bromooctanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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